3-fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide
Description
3-fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a fluorinated aromatic ring, a hydroxyethyl group, and a 4-(trifluoromethyl)phenyl substituent. The hydroxyethyl group may enhance solubility, while the trifluoromethyl group contributes to metabolic stability and lipophilicity.
Properties
IUPAC Name |
3-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO3S/c16-12-2-1-3-13(8-12)24(22,23)20-9-14(21)10-4-6-11(7-5-10)15(17,18)19/h1-8,14,20-21H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXYOEWHEDAWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of functional group transformations. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM). The reaction temperature is usually maintained at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, while the benzenesulfonamide moiety may interact with enzyme active sites or receptor binding pockets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Derivatives
Compound 1 :
- Name : 3-fluoro-N-[(1S)-1-[4-[(2-fluorophenyl)methyl]imidazol-2-yl]-2-[4-[(5S)-1,1,3-trioxo-1,2-thiazolidin-5-yl]phenyl]ethyl]benzenesulfonamide
- Molecular Formula : C27H22F2N4O5S2
- Key Features: Additional imidazolyl and thiazolidinone substituents. Higher molecular weight and complexity.
- Implications: The imidazole and thiazolidinone groups may improve binding affinity to enzymes or receptors like sigma-1, but could reduce bioavailability due to increased polarity .
Compound 2 (T-0901317) :
- Name : N-(2,2,2-Trifluoroethyl)-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide
- Molecular Formula : C19H13F9N2O3S
- Key Features: Hexafluorohydroxypropyl and trifluoroethyl groups. Known as a liver X receptor (LXR) agonist.
- Implications : The hexafluorinated group enhances lipophilicity, favoring blood-brain barrier penetration, but may increase off-target effects compared to the target compound’s simpler trifluoromethylphenyl group .
Compound 3 :
- Name: (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide
- Molecular Formula : C32H30F3N5O3S2
- Key Features :
- Thiazolyl and pyridinyl moieties.
- Designed as a β3-AR agonist.
Pharmacological and Functional Comparisons
Beta-3 Adrenoceptor Agonists :
The target compound shares structural motifs with β3-AR agonists, such as the hydroxyethyl group and sulfonamide backbone. However, differences in fluorination (e.g., 3-fluoro vs. 4-trifluoromethyl) and substituent placement may influence:
- Selectivity : Human β3-AR has lower homology to rodent receptors, necessitating precise fluorination for efficacy .
- Efficacy : Compounds like Compound 3 exhibit higher β3-AR agonism in vitro but face challenges in human trials due to poor pharmacokinetics or receptor density .
Metabolic Stability :
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide, with the CAS number 1706102-36-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 363.3 g/mol. The presence of the trifluoromethyl group and the sulfonamide moiety contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃F₄NO₃S |
| Molecular Weight | 363.3 g/mol |
| CAS Number | 1706102-36-4 |
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. For instance, a study demonstrated that related sulfonamide derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of dihydropteroate synthase, crucial for folate synthesis in bacteria.
Anticancer Potential
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to anticancer activity. A related study highlighted that fluorinated sulfonamides can induce apoptosis in cancer cells by activating caspase pathways . The specific effects of 3-fluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzene-1-sulfonamide on cancer cell lines need further exploration but suggest promising avenues for research.
Inhibition of Enzymatic Activity
Sulfonamides have been noted for their ability to inhibit various enzymes. For example, studies have shown that similar compounds can inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways . This inhibition can lead to altered metabolic states in target organisms, providing a potential therapeutic angle for metabolic disorders.
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms into organic molecules often enhances their biological activity due to increased electronegativity and hydrophobicity. The SAR studies on related compounds suggest that the positioning of the trifluoromethyl group significantly affects binding affinity and biological efficacy .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives showed that modifications at the para position of the phenyl ring with trifluoromethyl groups resulted in improved antibacterial activity compared to non-fluorinated analogs, with minimum inhibitory concentrations (MIC) reported as low as 125 µg/mL .
- Anticancer Activity : In vitro studies involving related compounds indicated that fluorinated sulfonamides could reduce cell viability in various cancer cell lines by up to 70% at concentrations around 10 µM, suggesting a strong potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
